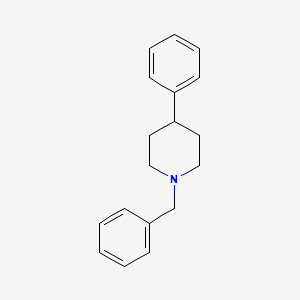
1-Benzyl-4-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-phenylpiperidine is a chemical compound that features a piperidine ring substituted with a benzyl group and a phenyl group. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmacologically active compounds . The structure of this compound makes it a valuable scaffold for the synthesis of numerous bioactive molecules.
Preparation Methods
The synthesis of 1-Benzyl-4-phenylpiperidine can be achieved through several routes. One common method involves the reaction of benzyl chloride with 4-phenylpiperidine in the presence of a base such as sodium hydroxide . Another method includes the use of benzyl cyanide and chlormethine in the presence of sodium amide to form the piperidine ring . Industrial production methods often focus on optimizing yield and purity, utilizing cost-effective and scalable processes .
Chemical Reactions Analysis
1-Benzyl-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-phenylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-phenylpiperidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended use .
Comparison with Similar Compounds
1-Benzyl-4-phenylpiperidine can be compared with other phenylpiperidine derivatives, such as:
Pethidine (Meperidine): An opioid analgesic with a similar piperidine structure.
Ketobemidone: Another opioid with both analgesic and NMDA antagonist properties.
Paroxetine: A selective serotonin reuptake inhibitor used as an antidepressant.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenylpiperidines .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for the synthesis of bioactive molecules and the study of biological systems.
Properties
CAS No. |
19015-37-3 |
|---|---|
Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
1-benzyl-4-phenylpiperidine |
InChI |
InChI=1S/C18H21N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
InChI Key |
RECMPNBEYAZRDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















